molecular formula C18H18BrN5OS B12019302 N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618415-29-5

N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12019302
CAS No.: 618415-29-5
M. Wt: 432.3 g/mol
InChI Key: VOFOYCGHQUZBRH-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a bromo-substituted phenyl ring, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-(2-bromo-4-methylphenyl)-2-chloroacetamide. The final step involves the nucleophilic substitution of the chlorine atom with the triazole-thiol derivative, resulting in the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo-substituted phenyl ring, potentially converting it to a methylphenyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromo and sulfanyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylphenyl derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, the compound is explored for its use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which can enhance the binding affinity to its targets. The bromo-substituted phenyl ring and the sulfanylacetamide moiety contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness: The unique combination of the bromo-substituted phenyl ring, the triazole ring, and the sulfanylacetamide moiety in N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides distinct chemical and biological properties that are not observed in its similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique molecular structure, which includes a triazole ring, a sulfanyl group, and various aromatic substituents. This compound is recognized for its diverse biological activities and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C18H18BrN5OSC_{18}H_{18}BrN_5OS with a molecular weight of approximately 432.34 g/mol. The structural components include:

  • Bromo and Methyl Groups: These substituents on the phenyl ring enhance the compound's reactivity.
  • Triazole Ring: Known for its role in various biological activities, particularly in drug development.
  • Sulfanyl Group: This moiety can undergo oxidation and reduction reactions, influencing the compound's biological interactions.
PropertyValue
Molecular FormulaC18H18BrN5OS
Molecular Weight432.34 g/mol
CAS Number618426-57-6

Research indicates that this compound interacts with various biological targets, potentially leading to inhibition or modulation of their activities. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell replication. Inhibition of DHFR can lead to reduced proliferation of cancer cells .
  • Binding Affinity: The unique functional groups in the compound enhance its binding affinity to specific receptors or enzymes, making it a candidate for drug design targeting infections or cancer.
  • Oxidative Stress Modulation: The sulfanyl group can be oxidized to form sulfoxides or sulfones, which may play a role in modulating oxidative stress within cells, potentially leading to therapeutic effects.

Case Studies and Research Findings

Numerous studies have explored the biological activity of triazole derivatives similar to this compound:

  • Anticancer Activity: A study demonstrated that triazole derivatives exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation .
  • Antimicrobial Properties: Other research has indicated that compounds with similar structures possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Pharmacological Studies: Clinical trials involving triazole derivatives have shown promise in treating conditions such as psoriasis and rheumatoid arthritis by targeting specific biochemical pathways involved in inflammation and cell growth .

Comparative Analysis

The table below summarizes the biological activity of this compound compared to other triazole derivatives:

Compound NameBiological ActivityReferences
N-(2-bromo-4-methylphenyl)-...Anticancer, Antimicrobial
PiritreximDHFR Inhibition, Antitumor
Other Triazole Derivatives (General)Various (Antifungal, Antiviral)

Properties

CAS No.

618415-29-5

Molecular Formula

C18H18BrN5OS

Molecular Weight

432.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18BrN5OS/c1-3-24-17(15-6-4-5-9-20-15)22-23-18(24)26-11-16(25)21-14-8-7-12(2)10-13(14)19/h4-10H,3,11H2,1-2H3,(H,21,25)

InChI Key

VOFOYCGHQUZBRH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)Br)C3=CC=CC=N3

Origin of Product

United States

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